c-Met Kinase Inhibition: 68 nM IC50 with >50-Fold Selectivity Over Other Tyrosine Kinases
Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold—for which 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is the foundational N1-methyl core—achieve nanomolar c-Met inhibition with high kinase selectivity. In a structure-based drug design study, compound 8c (derived from this scaffold) exhibited an IC50 of 68 nM against c-Met kinase, representing a >80-fold improvement over the initial lead compound 1 (IC50 = 5.48 μM) [1]. Crucially, compound 8c demonstrated >50-fold selectivity against other tyrosine kinases tested, a property directly attributed to the scaffold's unique U-shaped binding mode around residue Met1211 in the c-Met hinge region [1]. This selectivity profile contrasts with the broader kinase inhibition observed with alternative scaffolds such as crizotinib (a c-Met/ALK dual inhibitor with RON cell IC50 = 80 nM) [1].
| Evidence Dimension | c-Met kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 68 nM (compound 8c derived from 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold) |
| Comparator Or Baseline | Lead compound 1: 5.48 μM (5480 nM); Crizotinib: RON cell IC50 = 80 nM (alternative scaffold) |
| Quantified Difference | >80-fold improvement over lead; >50-fold selectivity advantage over other tyrosine kinases |
| Conditions | In vitro enzymatic assay against c-Met kinase; selectivity panel against multiple tyrosine kinases |
Why This Matters
Procurement of this specific scaffold enables development of highly selective c-Met inhibitors, reducing off-target toxicity risk compared to less selective alternatives.
- [1] Zhang L, et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur J Med Chem. 2017;138:942-951. View Source
